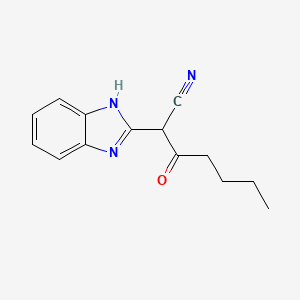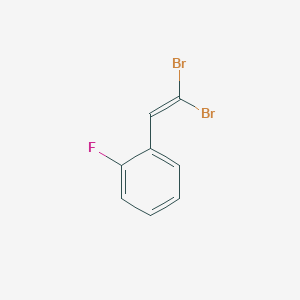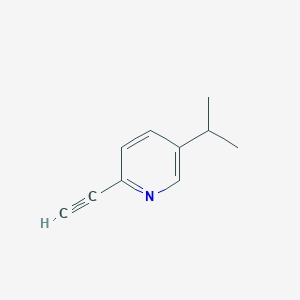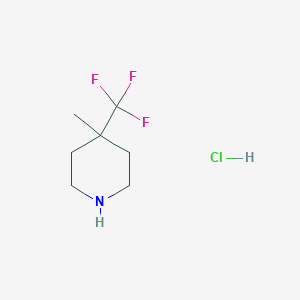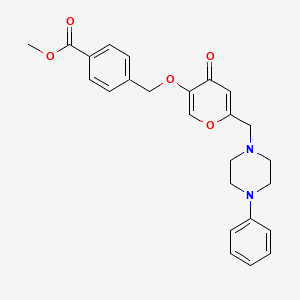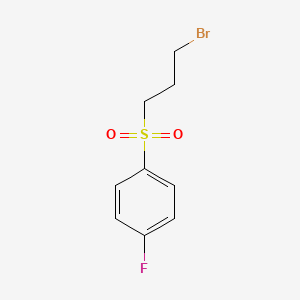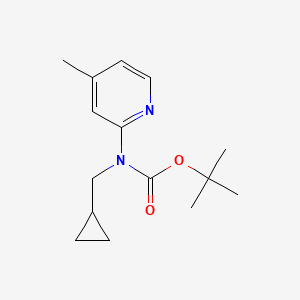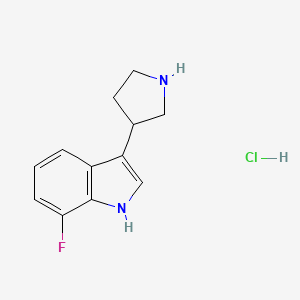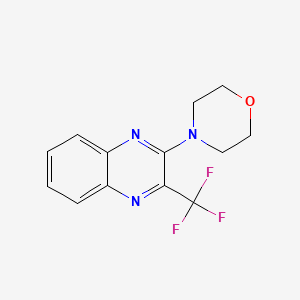
2-Morpholino-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-3-(trifluoromethyl)quinoxaline is a compound with the molecular formula C13H12F3N3O . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Morpholino-3-(trifluoromethyl)quinoxaline consists of a morpholine ring attached to a quinoxaline ring, which is further substituted with a trifluoromethyl group . The InChIKey of the compound is CVLXLLSRTYGQGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Morpholino-3-(trifluoromethyl)quinoxaline has a molecular weight of 283.25 g/mol . It has a topological polar surface area of 38.2 Ų and a complexity of 333 . It has no hydrogen bond donors and seven hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Applications
Quinoxalines, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, are important biological agents with several prominent pharmacological effects like antifungal and antibacterial . They have become a crucial component in drugs used to treat infectious diseases .
Antiviral Applications
Quinoxaline derivatives have shown significant antiviral properties. They are being researched for their potential to combat deadly pathogens, including viruses .
Antimicrobial Applications
Quinoxaline compounds have demonstrated antimicrobial activity, making them valuable in the development of new antimicrobial drugs .
Anti-Cancer Applications
2-Morpholino-3-(trifluoromethyl)quinoxaline has shown in vitro tumor activity against three cell line panels comprising of MCF7 (breast), NCI-H 460 (lung), SF-268 (CNS) . This makes it a promising compound for cancer research and treatment.
Anti-Schizophrenia Applications
Quinoxaline derivatives have been used in drugs to treat schizophrenia . This highlights the potential of 2-Morpholino-3-(trifluoromethyl)quinoxaline in psychiatric research.
Anti-AIDS Applications
Quinoxaline compounds have been used in the treatment of AIDS . This suggests that 2-Morpholino-3-(trifluoromethyl)quinoxaline could have potential applications in HIV research and treatment.
Direcciones Futuras
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction in the research of 2-Morpholino-3-(trifluoromethyl)quinoxaline and similar compounds could be focused on their potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-12(19-5-7-20-8-6-19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLXLLSRTYGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-(trifluoromethyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)

